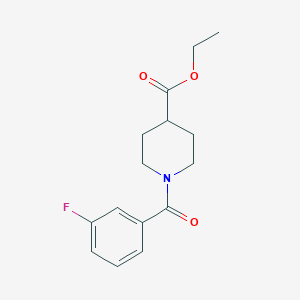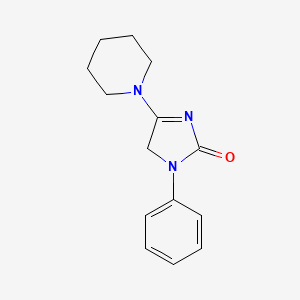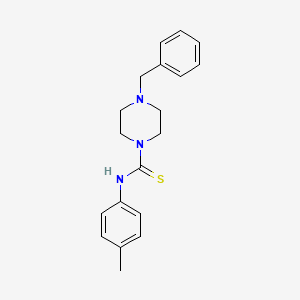![molecular formula C15H15FN2O2 B5681097 (4-fluorophenyl)(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B5681097.png)
(4-fluorophenyl)(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical compound belongs to a class of molecules that often exhibit significant biological activity, making them of interest in fields like medicinal chemistry, pharmacology, and materials science. Research into such compounds involves a multi-faceted approach including synthesis, molecular structure determination, reactivity studies, and property evaluations.
Synthesis Analysis
The synthesis of complex organic compounds typically involves multi-step reactions, starting from simpler organic or inorganic precursors. Techniques such as nucleophilic substitution, addition reactions, or even more specialized reactions tailored to the functional groups present in the target molecule are employed. Reviews like those by Cunico et al. (2008) on 1,3-Thiazolidin-4-ones demonstrate the diverse synthetic strategies that can be applied to heterocyclic compounds, potentially relevant to our target molecule (Cunico, Gomes, & Vellasco, 2008).
Molecular Structure Analysis
Determining the molecular structure of organic compounds is crucial for understanding their properties and reactivity. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used. Studies on similar compounds, like those by Moskalik (2023) on monofluoromethylation of N-heterocyclic compounds, underscore the importance of structural analysis in guiding synthetic strategies and predicting compound behavior (Moskalik, 2023).
Chemical Reactions and Properties
Understanding the reactivity and chemical properties of a compound involves studying its behavior in various chemical reactions, including its stability, reactivity towards different reagents, and the conditions under which it undergoes transformation. The work by Larik et al. (2017) on the use of Lawesson's reagent in synthesis highlights how specific reagents can be used to modify molecular structures, potentially applicable to the manipulation of our target molecule (Larik et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on this compound would likely involve further exploration of its potential uses, particularly in the field of drug development. Imidazole derivatives are known to have a broad range of biological activities, making them an area of interest for pharmaceutical research .
Eigenschaften
IUPAC Name |
(4-fluorophenyl)-(3-hydroxy-5,6,7,8-tetrahydro-4H-cyclohepta[d]imidazol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c16-11-8-6-10(7-9-11)14(19)15-17-12-4-2-1-3-5-13(12)18(15)20/h6-9,20H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHVFWFXFGDXQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)N(C(=N2)C(=O)C3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinol](/img/structure/B5681014.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(2-methoxybenzyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5681018.png)
![3-ethyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5681024.png)
![N-[rel-(3R,4S)-1-(2-hydroxyethyl)-4-propyl-3-pyrrolidinyl]-4-methoxybenzamide hydrochloride](/img/structure/B5681025.png)
![N-[2-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5681035.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-benzyl-1,4-diazepan-6-ol](/img/structure/B5681045.png)

![4-({2-[1-(1,3-benzodioxol-5-ylcarbonyl)piperidin-3-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5681071.png)

![N-(4-methylphenyl)-3-oxo-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5681080.png)
![4-methyl-2-[4-(pyridin-3-yloxy)piperidin-1-yl]pyrimidine](/img/structure/B5681086.png)


![4-chloro-N-{[(3,4-dimethoxyphenyl)acetyl]oxy}benzamide](/img/structure/B5681116.png)